6-Bromofuro[3,4-C]pyridin-3(1H)-one
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Overview
Description
6-Bromofuro[3,4-C]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring with a bromine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromofuro[3,4-C]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of furo[3,4-C]pyridin-3(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromofuro[3,4-C]pyridin-3(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromofuro[3,4-C]pyridin-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromofuro[3,4-C]pyridin-3(1H)-one depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Bromofuro[3,2-b]pyridine: Similar structure but different positioning of the furan and pyridine rings.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: A compound with similar heterocyclic structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H4BrNO2 |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2 |
InChI Key |
NAEOGYJCZYKXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)O1)Br |
Origin of Product |
United States |
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